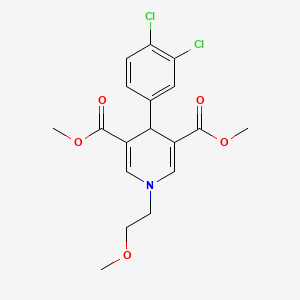![molecular formula C22H36ClNO B4979228 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride](/img/structure/B4979228.png)
3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylamino group, a cyclohexyl ring, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step may involve the formation of an intermediate compound through a reaction between a cyclohexyl derivative and a phenyl derivative.
Introduction of the Dimethylamino Group: The intermediate is then reacted with a dimethylamine source under controlled conditions to introduce the dimethylamino group.
Final Product Formation: The final step involves the conversion of the intermediate to the desired product, often through a reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential effects on biological systems. This could include investigations into its interactions with proteins, enzymes, or cellular pathways.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. This could involve studies on its pharmacological properties, toxicity, and efficacy in treating various conditions.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties could make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the context of its use and the biological systems being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-1-[4-(4-methylcyclohexyl)phenyl]propan-1-one;hydrochloride
- 3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride
Uniqueness
Compared to similar compounds, 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride may exhibit unique properties due to the presence of the pentyl group
Eigenschaften
IUPAC Name |
3-(dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO.ClH/c1-4-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22(24)16-17-23(2)3;/h12-15,18-19H,4-11,16-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMYRLJVXNBAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)CCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE](/img/structure/B4979148.png)
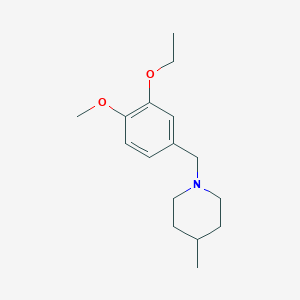
![3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4979160.png)


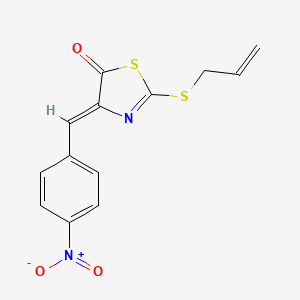
![2-(4-CHLOROPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4979204.png)
![METHYL 3-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4979212.png)
![8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4979214.png)
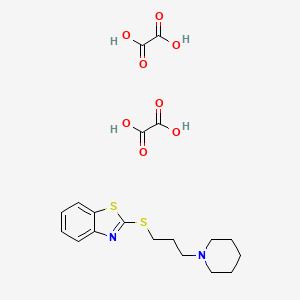
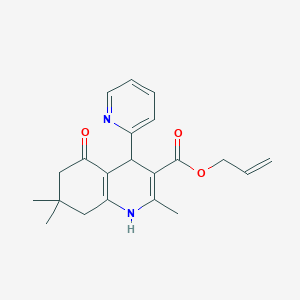
![1-[(2,6-difluorophenyl)methyl]-2-ethylpiperidine](/img/structure/B4979246.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4979251.png)
